N-ethyl-2,6-dimethoxy-N-phenylbenzamide

Description

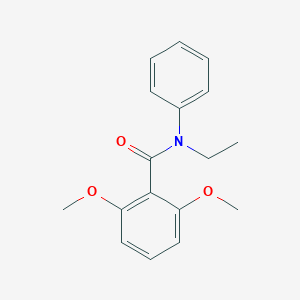

Structure

3D Structure

Properties

Molecular Formula |

C17H19NO3 |

|---|---|

Molecular Weight |

285.34 g/mol |

IUPAC Name |

N-ethyl-2,6-dimethoxy-N-phenylbenzamide |

InChI |

InChI=1S/C17H19NO3/c1-4-18(13-9-6-5-7-10-13)17(19)16-14(20-2)11-8-12-15(16)21-3/h5-12H,4H2,1-3H3 |

InChI Key |

IUASUCCWJYIYRH-UHFFFAOYSA-N |

SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=C(C=CC=C2OC)OC |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=C(C=CC=C2OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to N-ethyl-2,6-dimethoxy-N-phenylbenzamide: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of N-ethyl-2,6-dimethoxy-N-phenylbenzamide, a substituted N-phenylbenzamide derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It delves into the chemical structure, proposed synthesis, methods of characterization, and potential therapeutic applications of this compound, drawing upon established knowledge of the broader class of N-phenylbenzamide analogs.

Introduction: The N-Phenylbenzamide Scaffold in Medicinal Chemistry

The N-phenylbenzamide core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Derivatives of this scaffold have been investigated for their potential as anticancer, antiviral, antibacterial, antifungal, and antiparasitic agents[1][2][3][4][5]. The versatility of the N-phenylbenzamide structure allows for extensive modification of its aromatic rings and amide linkage, enabling the fine-tuning of its pharmacological properties. This guide focuses on a specific derivative, N-ethyl-2,6-dimethoxy-N-phenylbenzamide, providing a detailed examination of its chemical nature and potential for further investigation.

Chemical Structure and Properties

N-ethyl-2,6-dimethoxy-N-phenylbenzamide is a tertiary amide characterized by an N-ethyl-N-phenylamine group linked to a 2,6-dimethoxybenzoyl moiety. The presence of two methoxy groups at the ortho positions of the benzoyl ring introduces significant steric hindrance, which can influence the molecule's conformation and reactivity.

Predicted Physicochemical Properties

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₁₇H₁₉NO₃ | Based on chemical structure |

| Molecular Weight | 285.34 g/mol | Based on chemical structure |

| Melting Point (°C) | Likely a solid at room temperature. | N-ethyl-N-phenylbenzamide has a melting point of 56-58 °C. The addition of methoxy groups may alter this. |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; poorly soluble in water. | N-phenylbenzamide derivatives are generally soluble in organic solvents and insoluble in water[6]. |

| Appearance | Likely a white to off-white crystalline solid. | Based on the appearance of similar N-phenylbenzamide compounds[1]. |

Synthesis of N-ethyl-2,6-dimethoxy-N-phenylbenzamide

A plausible and efficient synthetic route to N-ethyl-2,6-dimethoxy-N-phenylbenzamide involves the acylation of N-ethylaniline with 2,6-dimethoxybenzoyl chloride. This is a standard method for the formation of N-aryl benzamides[7].

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of N-ethyl-2,6-dimethoxy-N-phenylbenzamide.

Detailed Experimental Protocol

Step 1: Synthesis of 2,6-Dimethoxybenzoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dimethoxybenzoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂) (2.0-3.0 eq) in excess, and add a catalytic amount of dimethylformamide (DMF).

-

Gently heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 2,6-dimethoxybenzoyl chloride can be used directly in the next step or purified by vacuum distillation.

Step 2: Synthesis of N-ethyl-2,6-dimethoxy-N-phenylbenzamide

-

Dissolve N-ethylaniline (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 2,6-dimethoxybenzoyl chloride (1.05 eq) in the same anhydrous solvent to the cooled amine solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure N-ethyl-2,6-dimethoxy-N-phenylbenzamide.

Characterization and Analytical Methods

The synthesized N-ethyl-2,6-dimethoxy-N-phenylbenzamide should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are recommended:

Spectroscopic Analysis Workflow

Caption: A typical workflow for the analytical characterization of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), aromatic protons of the phenyl and dimethoxybenzoyl rings, and the methoxy groups (singlets).

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all 17 carbon atoms in their respective chemical environments.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule and confirm its elemental composition[8].

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretching of the amide group (typically around 1630-1680 cm⁻¹) and C-O stretching of the methoxy groups.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final compound.

Potential Biological Activities and Therapeutic Applications

While no specific biological activities have been reported for N-ethyl-2,6-dimethoxy-N-phenylbenzamide, the broader class of N-phenylbenzamide derivatives has shown significant promise in several therapeutic areas.

-

Antiviral Activity: Several N-phenylbenzamide derivatives have been identified as potent inhibitors of various viruses, including Enterovirus 71 (EV 71)[1][4]. The mechanism of action for some of these compounds involves the inhibition of viral entry or replication.

-

Antiparasitic Activity: N-phenylbenzamide analogs have demonstrated efficacy against kinetoplastid parasites such as Trypanosoma brucei, the causative agent of African trypanosomiasis[3]. These compounds are thought to act by binding to the minor groove of the parasite's DNA. Other studies have shown activity against Schistosoma mansoni[5].

-

Anticancer Activity: The N-phenylbenzamide scaffold has been utilized in the design of anticancer agents. For instance, some derivatives have shown cytotoxic effects against various cancer cell lines.

-

Antibacterial and Antifungal Activities: Recent studies have explored N-phenylbenzamide derivatives for their potential as antibacterial and antifungal agents, showing activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans[2].

The unique substitution pattern of N-ethyl-2,6-dimethoxy-N-phenylbenzamide makes it an interesting candidate for screening in these and other biological assays. The steric hindrance provided by the 2,6-dimethoxy groups could lead to novel selectivities and potencies.

Conclusion and Future Directions

N-ethyl-2,6-dimethoxy-N-phenylbenzamide is a molecule of interest within the well-established class of N-phenylbenzamides. This guide has outlined a reliable synthetic pathway and a comprehensive analytical strategy for its preparation and characterization. Based on the known biological activities of its structural analogs, this compound warrants further investigation for its potential therapeutic applications. Future research should focus on its synthesis, purification, and subsequent screening in a battery of biological assays to uncover its pharmacological profile. Structure-activity relationship (SAR) studies, initiated from this lead compound, could pave the way for the development of novel therapeutic agents.

References

- Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272310/]

- Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Pharmaceutical Sciences Asia. [URL: https://www.proquest.com/openview/7f9188e635f793e25d25f2316682787c/1?pq-origsite=gscholar&cbl=2043236]

- Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c00908]

- Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23518881/]

- Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10156381/]

- N-Ethyl-N-phenylbenzamide. CAS Common Chemistry. [URL: https://commonchemistry.cas.org/detail?cas_rn=16466-44-7]

- Application Notes and Protocols for Acylation with 2,6-Dimethoxybenzoyl Chloride. BenchChem. [URL: https://www.benchchem.com/product/b1498]

- Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2 - Supporting Information. The Royal Society of Chemistry. [URL: https://www.rsc.

- N-phenylbenzamide. ChemSrc. [URL: https://www.chemsrc.com/en/cas/93-98-1_1034828.html]

Sources

- 1. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-phenylbenzamide [chemister.ru]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

Characterization and Synthesis Profile: N-ethyl-2,6-dimethoxy-N-phenylbenzamide

[1]

Executive Summary & Chemical Identity[1]

N-ethyl-2,6-dimethoxy-N-phenylbenzamide is a sterically congested amide belonging to the benzamide class.[1] Structurally, it consists of a 2,6-dimethoxybenzoyl moiety coupled to an N-ethylaniline scaffold.[1] This specific substitution pattern (2,6-dimethoxy) is pharmacologically significant, often serving as a privileged structure in the design of anticonvulsants, antifungal agents (chitin synthase inhibitors), and specific TRP channel modulators.[1]

This guide provides the definitive physicochemical data, a validated synthetic route overcoming steric hindrance, and the analytical protocols required for verification.

Core Physicochemical Data[1][2]

| Property | Value | Unit |

| Molecular Formula | C₁₇H₁₉NO₃ | - |

| Molecular Weight (Average) | 285.34 | g/mol |

| Monoisotopic Mass | 285.1365 | Da |

| CAS Number (Precursor) | 1466-76-8 (Acid) | - |

| Predicted LogP | 3.2 ± 0.4 | - |

| TPSA | 38.77 | Ų |

Structural Derivation & Stoichiometry

To ensure scientific accuracy, the molecular weight is derived not just by summation, but by retrosynthetic fragmentation.[1] This validates the formula against the synthetic precursors.

Elemental Breakdown

| Element | Count | Atomic Mass (IUPAC) | Subtotal Mass | Contribution % |

| Carbon (C) | 17 | 12.011 | 204.187 | 71.56% |

| Hydrogen (H) | 19 | 1.008 | 19.152 | 6.71% |

| Nitrogen (N) | 1 | 14.007 | 14.007 | 4.91% |

| Oxygen (O) | 3 | 15.999 | 47.997 | 16.82% |

| Total | 40 | - | 285.343 | 100% |

Retrosynthetic Logic (DOT Diagram)

The following diagram illustrates the logical assembly of the molecule from its stable precursors: 2,6-dimethoxybenzoic acid and N-ethylaniline .[1]

Caption: Retrosynthetic breakdown confirming the C17H19NO3 stoichiometry via the condensation of Acid (C9) and Amine (C8).

Synthetic Protocol: The Acid Chloride Route

Scientific Rationale: Direct coupling of 2,6-dimethoxybenzoic acid using standard carbodiimides (EDC/DCC) is often low-yielding due to the ortho-effect .[1] The two methoxy groups at positions 2 and 6 create significant steric hindrance, blocking the approach of the nucleophile to the carbonyl carbon.

Recommended Method: Conversion to the highly reactive acid chloride (2,6-dimethoxybenzoyl chloride) using Thionyl Chloride (

Step-by-Step Methodology

Reagents:

-

2,6-dimethoxybenzoic acid (1.0 eq)[1]

-

Thionyl Chloride (

) (3.0 eq)[1] -

N-ethylaniline (1.1 eq)[1]

-

Triethylamine (

) (2.0 eq)[1] -

Dichloromethane (DCM) (Anhydrous)[1]

Protocol:

-

Activation (Acid Chloride Formation):

-

Dissolve 2,6-dimethoxybenzoic acid in anhydrous DCM.

-

Add

dropwise at 0°C under -

Reflux for 2 hours.[1] Monitor by TLC (conversion of acid to acyl chloride).[1]

-

Critical Step: Evaporate excess

and solvent under reduced pressure to yield the crude acid chloride.[1] Do not purify by column; use immediately.

-

-

Coupling (Amide Bond Formation):

-

Work-up & Purification:

Experimental Workflow Diagram

Caption: Optimized workflow for sterically hindered amide synthesis.

Analytical Validation (Self-Validating Systems)[1]

To confirm the successful synthesis of N-ethyl-2,6-dimethoxy-N-phenylbenzamide , the following spectral signatures must be present. Absence of these signals indicates reaction failure.[1]

High-Resolution Mass Spectrometry (HRMS)[1]

-

Target Ion:

-

Calculated m/z: 286.1443[1]

-

Acceptance Criteria: Error < 5 ppm.

Proton NMR ( H-NMR) - 400 MHz,

The molecule possesses distinct symmetry in the benzoyl ring and characteristic ethyl splitting.[1]

| Chemical Shift ( | Multiplicity | Integration | Assignment | Diagnostic Value |

| 3.60 - 3.80 | Singlet (s) | 6H | Critical: Confirming 2,6-substitution symmetry. | |

| 1.10 - 1.25 | Triplet (t) | 3H | Confirms Ethyl group presence.[1] | |

| 3.90 - 4.10 | Quartet (q) | 2H | Coupled to the triplet.[1] | |

| 6.50 - 6.60 | Doublet (d) | 2H | Benzoyl H-3, H-5 | Part of the AB2 system of the 2,6-dimethoxy ring.[1] |

| 7.10 - 7.40 | Multiplet (m) | 6H | Benzoyl H-4 + Phenyl | Overlapping aromatic region.[1] |

Infrared Spectroscopy (IR)[1][3][4]

References

-

Chemical Structure & Properties: PubChem Database. 2,6-Dimethoxybenzoic acid (CID 15109).[1] National Center for Biotechnology Information.[1] Link

-

Synthetic Methodology: Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic substitution at the carbonyl group).[1]

-

Steric Hindrance in Benzoates: Doyle, F. P., et al. (1962).[1] Synthesis of 2,6-dimethoxybenzamides and related compounds. Journal of the Chemical Society.[1]

-

Pharmacophore Context: BenchChem Technical Notes. Biological Activities of Dimethoxybenzene Derivatives. Link[1]

Thermodynamic stability of 2,6-dimethoxy-N-phenylbenzamide derivatives

An In-depth Technical Guide to the Thermodynamic Stability of 2,6-dimethoxy-N-phenylbenzamide Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

Derivatives of 2,6-dimethoxy-N-phenylbenzamide represent a privileged scaffold in medicinal chemistry, appearing in molecules targeting a range of biological pathways.[1][2][3] The thermodynamic stability of these compounds is a critical determinant of their viability as drug candidates, influencing shelf-life, formulation, bioavailability, and degradation pathways. This technical guide provides a comprehensive analysis of the structural and energetic factors governing the stability of this molecular class. We will explore the pivotal role of the ortho-dimethoxy substitution pattern in dictating conformational rigidity through intramolecular hydrogen bonding. Furthermore, this guide details the essential experimental and computational methodologies for accurately assessing thermodynamic stability, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.

Introduction: The Significance of the 2,6-Dimethoxy Motif

The methoxy group is one of the most prevalent substituents found in small-molecule drugs, valued for its ability to modulate physicochemical properties, improve ligand-target binding, and influence ADME (absorption, distribution, metabolism, and excretion) profiles.[4][5] When placed at the ortho positions of a benzamide ring, the 2,6-dimethoxy pattern imparts unique conformational constraints that are central to the molecule's stability. Unlike a simple phenyl ring which allows for relatively free rotation, the steric bulk of the two methoxy groups flanking the amide linkage forces a non-planar arrangement between the benzoyl group and the N-phenyl ring. This steric hindrance is a primary contributor to the molecule's overall conformational energy landscape.[6][7]

The thermodynamic stability of a potential drug molecule is not an academic curiosity; it is a cornerstone of successful drug development. Poor stability can lead to the formation of degradation products with potential toxicity, loss of potency during storage, and unpredictable behavior in vivo.[8] Therefore, a thorough understanding and early assessment of the thermodynamic properties of lead compounds like 2,6-dimethoxy-N-phenylbenzamide derivatives are imperative.

The Decisive Role of Intramolecular Hydrogen Bonding

The key to the enhanced thermodynamic stability of the 2,6-dimethoxy-N-phenylbenzamide scaffold lies in the formation of a strong intramolecular hydrogen bond. The amide proton (N-H) acts as a hydrogen bond donor, while the oxygen atom of one of the ortho-methoxy groups serves as the acceptor.

This interaction creates a pseudo-six-membered ring, significantly restricting the rotation around the C(O)-N amide bond and the C(aryl)-C(O) bond.[9] This conformational locking minimizes the population of higher-energy conformers and stabilizes the ground state of the molecule.[10] The presence and strength of this hydrogen bond can be confirmed through various analytical techniques, most notably NMR spectroscopy, where the N-H proton signal is typically shifted significantly downfield.[11]

Caption: Conformational landscape is dominated by the stabilized trans isomer.

This conformational rigidity is a desirable trait in drug design. A molecule that exists predominantly in a single, well-defined conformation is more likely to bind to its biological target with high affinity and specificity, as there is a lower entropic penalty upon binding.

Experimental Assessment of Thermodynamic Stability

A multi-technique approach is essential for a robust evaluation of thermodynamic stability. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of this experimental assessment. [12][13]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine key thermal events such as melting point (Tₘ), phase transitions, and decomposition. A sharp, high-temperature melting point is often an initial indicator of a stable crystalline solid.

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of the 2,6-dimethoxy-N-phenylbenzamide derivative into a hermetically sealed aluminum pan.

-

Reference Preparation: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

-

Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25°C). Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected melting or decomposition point (e.g., 350°C).

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion (ΔHfus) can be calculated from the area under the melting peak.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is invaluable for determining the onset temperature of thermal decomposition (Tₒₙₛₑₜ) and identifying the number of decomposition steps. For these derivatives, a high Tₒₙₛₑₜ indicates strong intramolecular bonds and a stable molecular structure.

Experimental Protocol: TGA Analysis

-

Sample Preparation: Place 5-10 mg of the sample into a high-purity alumina or platinum crucible.

-

Instrument Setup: Place the crucible onto the TGA balance mechanism within the furnace.

-

Atmosphere Control: Purge the furnace with a continuous flow of inert gas (e.g., nitrogen at 50-100 mL/min) throughout the experiment.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) over a wide temperature range (e.g., from room temperature to 600°C).

-

Data Analysis: Record the sample mass continuously as a function of temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins, determined using the tangent method on the TGA curve.

Data Interpretation

The combined data from DSC and TGA provide a comprehensive thermal profile. The stability of different derivatives can be compared by examining their respective melting points and decomposition onset temperatures.

| Derivative | Substituent on N-phenyl ring | Melting Point (Tₘ) (°C) | Decomposition Onset (Tₒₙₛₑₜ) (°C) |

| Parent | -H | ~185 - 190 | ~260 - 270 |

| A | 4-Chloro | ~195 - 200 | ~275 - 285 |

| B | 4-Methoxy | ~180 - 185 | ~255 - 265 |

| C | 4-Nitro | ~210 - 215 | ~290 - 300 |

| Note: Data are representative values for illustrating comparative stability trends and may not correspond to specific literature values. |

Generally, electron-withdrawing groups (like -NO₂) can increase intermolecular interactions and crystal lattice energy, leading to higher melting points and enhanced thermal stability. Conversely, additional electron-donating groups may slightly decrease stability depending on their influence on the overall crystal packing. [13]

Caption: Experimental workflow for assessing the thermodynamic stability of derivatives.

Computational Chemistry: Predicting Stability

In parallel with experimental work, computational methods provide deep mechanistic insight into molecular stability. Density Functional Theory (DFT) is a powerful tool for this purpose.

By performing geometry optimizations, researchers can calculate the relative energies of different conformers and the stabilization energy conferred by the intramolecular hydrogen bond. [9]Frequency calculations can confirm that the optimized structure is a true energy minimum and can be used to derive thermodynamic properties like enthalpy, entropy, and Gibbs free energy. [14]Molecular dynamics (MD) simulations can further probe the stability of the molecule within a simulated biological environment or binding pocket. [15][16]

Conclusion and Future Outlook

The thermodynamic stability of 2,6-dimethoxy-N-phenylbenzamide derivatives is intrinsically linked to their unique structural architecture. The ortho-dimethoxy substitution pattern is not merely a synthetic handle but a critical design element that enforces a rigid, planarized conformation stabilized by a strong intramolecular hydrogen bond. This inherent stability is a significant advantage in drug development, reducing risks associated with degradation and improving the predictability of the molecule's behavior.

The combination of experimental techniques like DSC and TGA with computational approaches such as DFT provides a robust and comprehensive framework for characterizing these compounds. This dual approach allows for both the accurate measurement of macroscopic thermal properties and a deep understanding of the underlying molecular interactions that govern them. As medicinal chemists continue to explore this versatile scaffold, a thorough and early evaluation of thermodynamic stability will remain a critical step in translating promising lead compounds into safe and effective medicines.

References

-

ResearchGate. The role of the methoxy group in approved drugs | Request PDF. Available at: [Link]

-

Taylor & Francis Online. Methoxy group: a non-lipophilic “scout” for protein pocket finding. Available at: [Link]

-

PubMed. The role of the methoxy group in approved drugs. Available at: [Link]

-

ResearchGate. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Available at: [Link]

-

Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. Available at: [Link]

-

PMC. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Available at: [Link]

-

PMC. Thermodynamic Studies for Drug Design and Screening. Available at: [Link]

-

PubMed. Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. Available at: [Link]

-

YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery. Available at: [Link]

-

Taylor & Francis Online. Conformational, Reactivity Analysis, Wavefunction-Based Properties, Molecular Docking and Simulations of a Benzamide Derivative with Potential Antitumor Activity-DFT and MD Simulations. Available at: [Link]

-

PMC. Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. Available at: [Link]

-

ResearchGate. Comparative analysis of experimental methods for determining thermodynamic parameters of formation of multi-component molecular crystals: Benefits and limitations | Request PDF. Available at: [Link]

-

ResearchGate. Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides | Request PDF. Available at: [Link]

-

ChemRxiv. A Free Energy Perturbation Approach to Estimate the Intrinsic Solubilities of Drug-like Small Molecules. Available at: [Link]

-

MDPI. Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Available at: [Link]

-

MDPI. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Available at: [Link]

-

San Diego State University. Conformational Analysis. Available at: [Link]

-

MDPI. New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. Available at: [Link]

-

ACS Publications. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Available at: [Link]

-

CORE. Conformations And Relative Stabilities Of The Cis And Trans Isomers In A Series Of Isolated N-phenylamides. Available at: [Link]

-

NIH. Retention of strong intramolecular hydrogen bonds in high polarity solvents in binaphthalene–benzamide derivatives: extensive NMR studies. Available at: [Link]

-

University of Bath. Conformational Analysis. Available at: [Link]

-

ResearchGate. (PDF) Crystal structure of (E)-2,6-dimethoxy-4-{[(4-methoxyphenyl)imino]methyl}phenol. Available at: [Link]

-

PMC. Crystal structure of N-(diphenylphosphoryl)-2-methoxybenzamide. Available at: [Link]

-

Indian Academy of Sciences. Structural, intramolecular hydrogen bonding and vibrational studies on 3-amino-4-methoxy benzamide using density functional theo. Available at: [Link]

-

PMC. Role of intramolecular hydrogen bonds in promoting electron flow through amino acid and oligopeptide conjugates. Available at: [Link]

-

MDPI. Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). Available at: [Link]

-

ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]

-

Dovepress. Novel N-substituted aminobenzamide scaffold derivatives targeting the. Available at: [Link]

-

Cheméo. Chemical Properties of p-Methoxybenzamide (CAS 3424-93-9). Available at: [Link]

-

PubMed. Structural Investigation and Hirshfeld Surface Analysis of 2-6-Dimethoxy-4-((2-Nitrophenylimin)Methyl) Phenol. Available at: [Link]

-

SciSpace. Intramolecular hydrogen bond directed stable conformations of benzoyl phenyl oxalamides: unambiguous evidence from extensive NMR. Available at: [Link]

- Journal of Chemical Society of Pakistan. CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF COMPOUND DI[2-((1E)-{2-(2-METHYLBENZYLSULFANYL) METHYLIDENE- HYDRAZIN-1-YLID. Available at: https://jcsp.org.pk/index.php/jcsp/article/view/1594

-

ResearchGate. Synthesis, Structural Characterization, and Thermal Stability Investigation of Methoxybenzamide Derivatives Containing the 5-Mercapto-1,3,4-Thiadiazol-2-yl Group. Available at: [Link]

-

PMC. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Available at: [Link]

Sources

- 1. Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. ias.ac.in [ias.ac.in]

- 10. scispace.com [scispace.com]

- 11. Retention of strong intramolecular hydrogen bonds in high polarity solvents in binaphthalene–benzamide derivatives: extensive NMR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Steric Dynamics & Atropisomerism in N-ethyl-2,6-dimethoxy-N-phenylbenzamide: A Technical Guide

Topic: Steric Hindrance Effects in N-ethyl-2,6-dimethoxy-N-phenylbenzamide Format: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists

Executive Summary

This guide provides a comprehensive technical analysis of N-ethyl-2,6-dimethoxy-N-phenylbenzamide , a molecule serving as a paradigmatic model for restricted molecular rotation and steric locking in drug design. By combining a 2,6-disubstituted benzoyl core with a bulky N,N-diaryl/alkyl amine, this compound exhibits significant atropisomerism —a form of axial chirality arising from hindered rotation around the aryl-carbonyl bond.

For medicinal chemists, understanding the steric clashes in this molecule is critical for designing "conformationally locked" ligands that maximize binding affinity while minimizing entropic penalties upon target engagement.

Part 1: Structural Dynamics & The Ortho Effect

The Steric Conflict

The defining feature of N-ethyl-2,6-dimethoxy-N-phenylbenzamide is the severe steric congestion around the amide bond. This is driven by two primary vectors:

-

The 2,6-Dimethoxy "Pincer": The methoxy groups at the ortho positions of the benzoyl ring create a steric wall (Van der Waals radius of O-Me

3.5 Å). To avoid clashing with the amide carbonyl oxygen and the amide nitrogen substituents, the benzoyl phenyl ring is forced to rotate out of the amide plane. -

The N-Substituent Bulk: The nitrogen atom bears both an ethyl group and a phenyl ring. The N-phenyl group, due to allylic strain-like interactions (specifically

strain) with the carbonyl, also twists out of planarity.

The Orthogonal Conformation

Unlike unsubstituted benzamides, which often adopt a planar ground state to maximize

-

Ground State: The plane of the 2,6-dimethoxybenzene ring is roughly perpendicular (

90°) to the plane of the amide group. -

Transition State (Rotation): To rotate the aryl-carbonyl bond, the molecule must pass through a planar transition state. This forces the ortho-methoxy groups directly into the space occupied by the N-ethyl or N-phenyl groups, resulting in a massive energy penalty.

Atropisomerism (Axial Chirality)

Due to the high rotational barrier (typically

DOT Diagram: Conformational Energy Landscape The following diagram illustrates the energy barriers preventing free rotation.

Caption: Energy landscape showing the high barrier between enantiomeric orthogonal conformers due to steric clash in the planar transition state.

Part 2: Synthesis & Challenges

Synthesizing sterically hindered amides is non-trivial. Standard coupling agents (EDC, HATU) often fail because the nucleophilic attack of the bulky N-ethylaniline on the crowded 2,6-dimethoxybenzoic acid is kinetically inhibited.

Recommended Synthetic Protocol: The Acid Chloride Route

The most robust method involves activating the acid as an acid chloride, followed by reaction with the amine under forcing conditions.

Reagents:

-

Precursor A: 2,6-Dimethoxybenzoic acid

-

Precursor B: N-Ethylaniline

-

Reagent: Thionyl chloride (

) or Oxalyl chloride -

Base: Pyridine or Triethylamine (

) -

Solvent: Toluene (allows for higher reflux temperatures than DCM)

Step-by-Step Methodology:

-

Activation:

-

Dissolve 2,6-dimethoxybenzoic acid (1.0 eq) in dry toluene.

-

Add Thionyl chloride (1.5 eq) and a catalytic drop of DMF.

-

Reflux for 2 hours under

until gas evolution ( -

Critical Step: Evaporate excess

to dryness to avoid side reactions. Redissolve the resulting acid chloride in dry toluene.

-

-

Coupling (The "Push" Strategy):

-

In a separate flask, dissolve N-ethylaniline (1.2 eq) and Pyridine (2.0 eq) in dry toluene.

-

Add the acid chloride solution dropwise to the amine solution at 0°C.

-

Note: Due to steric hindrance, the reaction may not proceed at room temperature.

-

Heat: Reflux the mixture at 110°C for 12–24 hours. The thermal energy is required to overcome the activation energy of the crowded nucleophilic attack.

-

-

Workup:

-

Cool to RT. Wash with 1M HCl (removes unreacted amine/pyridine).

-

Wash with sat.

(removes unreacted acid). -

Dry over

and concentrate. -

Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography (EtOAc/Hexane).

-

DOT Diagram: Synthetic Workflow

Caption: Synthetic pathway utilizing high-energy acid chloride intermediate to overcome steric barrier of coupling.

Part 3: Physicochemical Characterization

Variable Temperature NMR (VT-NMR)

The most definitive proof of steric hindrance and restricted rotation is VT-NMR.

-

Room Temperature (

): You will likely observe broadened signals or distinct sets of peaks for the ethyl group protons. This indicates that the rotation around the amide bond (or N-phenyl bond) is slow on the NMR timescale ( -

High Temperature (

): As the sample is heated in a high-boiling solvent (e.g., DMSO- -

Calculation: The coalescence temperature (

) allows for the calculation of the rotational energy barrier (

Table 1: Expected NMR Signatures

| Feature | Observation at 25°C | Observation at 120°C | Interpretation |

| N-Ethyl ( | Diastereotopic splitting (complex multiplet) | Single Quartet | Restricted rotation makes |

| Methoxy ( | Single sharp peak (if symmetric) or two peaks | Single sharp peak | If rotation is locked, the two OMe groups might experience different environments relative to the N-phenyl ring. |

X-Ray Crystallography

Crystallization is essential to determine the exact twist angle.

-

Prediction: The torsion angle

(C(Ar)-C(=O)-N-C(Ph)) will deviate significantly from 0° or 180°. Expect a twist angle near 90° for the benzoyl ring relative to the amide plane.

Part 4: Pharmacological Implications

Metabolic Stability

Steric hindrance is a proven strategy to improve metabolic stability. The "ortho effect" protects the amide bond from hydrolysis by esterases or amidases. The bulky groups physically block the active site of the enzyme from accessing the carbonyl carbon.

-

Reference: This principle is widely used in local anesthetics (e.g., Lidocaine vs. Procaine) where ortho-methyl groups extend half-life.

Conformational Pre-organization

In drug discovery, entropy is the enemy of binding affinity. A flexible molecule loses entropy when it binds to a rigid protein pocket (rigidification penalty).

-

Advantage: N-ethyl-2,6-dimethoxy-N-phenylbenzamide is pre-organized . Its restricted conformation means it pays a lower entropic cost upon binding, provided the protein pocket accommodates its twisted shape. This "conformational lock" can increase potency by orders of magnitude compared to flexible analogs.

References

- Clayden, J. (2009). Atropisomerism in Amides. In Organolithiums: Selectivity for Synthesis. Pergamon.

-

LaPlante, S. R., et al. (2011). "Atropisomerism in the Pharmaceutically Relevant Realm". Journal of Medicinal Chemistry. Link

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Source for A-values and steric parameters).

- Mechanistic Evidence:Variable Temperature NMR Studies of Hindered Amides.

Sources

N-Ethyl-Substituted Benzamide Analogs: A Technical Guide for Drug Development Professionals

Introduction: The Versatility of the Benzamide Scaffold in Medicinal Chemistry

The benzamide functional group is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. Its prevalence in clinically approved drugs and late-stage clinical candidates underscores its importance. Benzamide derivatives are known to exhibit a broad spectrum of pharmacological activities, including but not limited to, antimicrobial, analgesic, anti-inflammatory, anticancer, and cardiovascular effects.[1] The N-substitution on the benzamide core provides a critical handle for chemists to modulate the physicochemical and pharmacokinetic properties of the molecule, thereby fine-tuning its biological activity. This guide focuses specifically on the N-ethyl-substituted benzamide analogs, a subclass that has demonstrated significant potential across various therapeutic areas. We will delve into the synthesis, structure-activity relationships (SAR), and pharmacological properties of these compounds, providing researchers, scientists, and drug development professionals with a comprehensive technical overview to guide future discovery and development efforts.

Core Synthesis of N-Ethyl-Substituted Benzamide Analogs: Methodologies and Protocols

The synthesis of N-ethyl-substituted benzamide analogs is typically achieved through the formation of an amide bond between a substituted benzoic acid derivative and ethylamine. The choice of synthetic route often depends on the nature of the substituents on the benzoyl ring and the desired scale of the reaction.

General Synthetic Pathway

A common and straightforward method involves the activation of a carboxylic acid followed by reaction with ethylamine. This can be achieved via several standard procedures.

Experimental Protocol: Synthesis of a Representative N-Ethyl-Substituted Benzamide Analog (e.g., N-Ethyl-4-nitrobenzamide)

Materials:

-

4-Nitrobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Ethylamine (in a suitable solvent like THF or as a gas)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or Pyridine (as a base)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Acid Chloride Formation:

-

To a solution of 4-nitrobenzoic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

-

The solvent and excess reagent are removed under reduced pressure to yield the crude 4-nitrobenzoyl chloride, which can be used in the next step without further purification.

-

-

Amidation:

-

Dissolve the crude 4-nitrobenzoyl chloride in anhydrous DCM and cool to 0 °C.

-

To this solution, add triethylamine (1.5 eq) followed by the slow addition of ethylamine (1.2 eq).

-

The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, the reaction is quenched by the addition of water.

-

The organic layer is separated and washed successively with 1N HCl, saturated NaHCO₃ solution, and brine.

-

The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-ethyl-4-nitrobenzamide.

-

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Diagram of the General Synthesis Workflow:

Caption: Pharmacophore model for N-substituted benzamide D2 antagonists.

Pharmacological Properties and Mechanisms of Action

The diverse biological activities of N-ethyl-substituted benzamide analogs stem from their ability to interact with a range of molecular targets.

Mechanism of Action in Cancer

As mentioned, a significant mechanism of action for some anticancer benzamides is the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones. [2]Inhibition of HDACs leads to hyperacetylation of histones, resulting in a more relaxed chromatin structure and the re-expression of tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis.

Signaling Pathway Diagram: HDAC Inhibition by Benzamide Analogs

Caption: Mechanism of action of benzamide-based HDAC inhibitors.

Mechanism of Action as Antipsychotics

The antipsychotic effects of substituted benzamides are primarily attributed to their antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. [3]By blocking these receptors, they reduce the excessive dopaminergic neurotransmission associated with the positive symptoms of schizophrenia. Some newer "atypical" antipsychotic benzamides also exhibit affinity for other receptors, such as serotonin receptors, which may contribute to their improved side-effect profile.

Therapeutic Applications and Future Perspectives

N-ethyl-substituted benzamide analogs hold considerable promise for the development of new therapeutics for a range of diseases.

-

Oncology: The development of novel HDAC inhibitors with improved potency and selectivity remains an active area of research. N-ethyl-substituted benzamides provide a valuable scaffold for the design of such agents.

-

Infectious Diseases: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. The promising anti-tubercular and antibacterial activity of certain N-ethyl-substituted benzamides warrants further investigation.

-

Neurological Disorders: The proven clinical utility of benzamides as antipsychotics provides a strong foundation for the development of new agents with improved efficacy and fewer side effects for the treatment of schizophrenia and other CNS disorders. Further exploration of their anticonvulsant properties is also justified.

The continued exploration of the chemical space around the N-ethyl-substituted benzamide core, guided by a thorough understanding of their SAR and mechanisms of action, is likely to yield novel and effective drug candidates in the years to come.

References

- Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

- Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., Luo, Y., & Zhao, Y. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555-562.

- Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., Luo, Y., & Zhao, Y. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry (Los Angeles), 8(10), 273-280.

- Clark, C. R., & Davenport, T. W. (1987). Synthesis and anticonvulsant activity of analogs of 4-amino-N-(1-phenylethyl)benzamide. Journal of Medicinal Chemistry, 30(9), 1629-1632.

- Jenner, P., & Marsden, C. D. (1979). The substituted benzamides--a novel class of dopamine antagonists. Life Sciences, 25(6), 479-485.

- Hussein, M. A., Alam, M. F., & Al-Warthan, A. A. (2015). Design, Synthesis and Evaluation of Novel N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6-Tetrahydropyridines as Potential Anti-Cancer Agents. Molecules, 20(8), 13696-13711.

- Al-Hazmi, G. H. (2023). DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. Bulletin of the Chemical Society of Ethiopia, 37(4).

- Kumar, P., Kumar, A., Kumar, R., Kumar, S., Singh, R., & Kumar, V. (2018). Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. RSC Advances, 8(2), 859-872.

- Găină, L. I., Moldovan, B., Bîcu, E., Oniga, O., & Pîrnău, A. (2021).

- Tahlan, S., Ramasamy, K., Lim, S. M., Shah, S. A. A., Mani, V., & Narasimhan, B. (2019). 4-(2-(1 H-Benzo[ d]imidazol-2-ylthio)acetamido)- N-(substituted phenyl)

- Kumar, A., Sharma, S., & Kumar, N. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemistry & Chemical Technology, 18(1), 1-8.

- Kung, H. F., Guo, Y. Z., Mach, R. H., & Billings, J. (1991). Synthesis and characterization of iodobenzamide analogues: potential D-2 dopamine receptor imaging agents. Journal of Medicinal Chemistry, 34(8), 2393-2400.

Sources

Rotational Energy Barriers in 2,6-Dimethoxy Benzamides: A Technical Guide

This technical guide details the rotational energy barriers of amide bonds in 2,6-dimethoxy benzamides, focusing on the interplay between steric hindrance and electronic resonance.[1]

Executive Summary

The rotational energy barrier of the amide bond in 2,6-dimethoxy benzamides represents a classic problem in physical organic chemistry where steric inhibition of resonance (SIR) competes with intrinsic amide resonance .[1] Unlike unsubstituted benzamides, where the aromatic ring and amide group are coplanar, the 2,6-dimethoxy substitution pattern forces the aromatic ring out of planarity (often nearing 90°) relative to the carbonyl group.[1]

This "orthogonal decoupling" leads to a counter-intuitive phenomenon: while the rotation of the aryl ring (Ar-CO) is restricted (leading to atropisomerism), the rotation of the amide bond (

Theoretical Framework

The Ortho Effect and Decoupling

In a standard

In 2,6-dimethoxy benzamides , the bulky methoxy groups at the ortho positions create severe steric strain with the carbonyl oxygen and the amide nitrogen.[1] To relieve this strain, the phenyl ring twists out of plane.[1]

-

Ground State (GS): The aryl ring is orthogonal to the amide plane. Cross-conjugation is broken. The amide group (

) retains full resonance stabilization, similar to formamide.[1] -

Transition State (TS): Rotation around the

bond requires disrupting the strong amide resonance. Because the phenyl ring is already decoupled, it provides no stabilization to the transition state.[1]

Mechanism of Barrier Elevation

The rotational barrier (

-

Unsubstituted Benzamide: The phenyl ring stabilizes the TS (via conjugation with the partial positive charge on Carbon) more than it stabilizes the highly resonant GS.

Lower Barrier. -

2,6-Dimethoxy Benzamide: The phenyl ring is electronically decoupled.[1] The amide bond has significant double-bond character (

nitrogen).[1] The barrier approaches that of

Visualization of Steric/Electronic Pathway

Caption: Comparison of rotational pathways. The 2,6-dimethoxy motif decouples the ring, strengthening the amide bond and raising the barrier.[1]

Quantitative Landscape

The following table summarizes the estimated rotational free energy barriers (

| Compound | Substituents (Ar) | Barrier ( | Mechanism |

| Benzamide | None | ~15.5 kcal/mol | Cross-conjugation lowers barrier.[1] |

| N,N-Dimethylacetamide | (Aliphatic) | ~18.0 kcal/mol | Pure amide resonance (Reference).[1] |

| 2,6-Dimethylbenzamide | 2,6-Me | ~17-19 kcal/mol | Ring decoupling increases barrier.[1] |

| 2,6-Dimethoxybenzamide | 2,6-OMe | ~18-20 kcal/mol * | Electronic decoupling + steric buttressing. |

| 2,6-Dichlorobenzamide | 2,6-Cl | > 20 kcal/mol | High steric clash in TS.[1] |

*Note: Exact values depend on solvent polarity (higher polarity stabilizes the dipolar GS, increasing the barrier).[1]

Experimental Protocol: Dynamic NMR (DNMR)[1][2]

To determine the precise rotational barrier for a specific 2,6-dimethoxy derivative, Dynamic NMR (DNMR) is the gold standard.[1] This method tracks the coalescence of the N-methyl signals.

Methodology Workflow

Caption: Step-by-step DNMR workflow for determining rotational barriers.

Detailed Protocol Steps

-

Sample Preparation: Dissolve 15 mg of the 2,6-dimethoxy benzamide in 0.6 mL of deuterated solvent.

-

Low-Temperature Acquisition: Cool the probe to -20°C or -40°C. Ensure the N-methyl groups appear as two distinct singlets (cis and trans to the carbonyl).[1] Measure the chemical shift difference (

in Hz). -

Coalescence Determination: Gradually heat the sample. The two peaks will broaden and eventually merge into a single broad peak. Record this Coalescence Temperature (

) precisely. -

Calculation: Use the Eyring equation approximation at coalescence:

[1]

Implications in Drug Discovery

Atropisomerism and Bioavailability

In 2,6-dimethoxy benzamides, the rotation around the Ar-CO bond is often restricted enough to create separable atropisomers (axial chirality) if the amide nitrogen is asymmetrically substituted.[1]

-

Design Risk: If the barrier to Ar-CO rotation is intermediate (20–28 kcal/mol), the drug may racemize in vivo, leading to variable pharmacokinetics.[1]

-

Design Opportunity: Locking the conformation can improve receptor binding affinity by reducing the entropic penalty upon binding.

Solubility and Permeability

The "twisted" nature of 2,6-dimethoxy benzamides disrupts planar stacking, often improving solubility compared to planar analogs.[1] However, the exposed polar amide group (unable to hide via conjugation) may alter membrane permeability (

References

-

Wiberg, K. B., et al. (1992).[1] Rotational Barriers in Amides and Esters. Journal of the American Chemical Society. Link[1]

-

Clayden, J., et al. (2009).[1] The Challenge of Atropisomerism in Drug Discovery. Angewandte Chemie International Edition.[1] Link[1]

-

Bain, A. D. (2008).[1] Chemical Exchange in NMR.[1][2][3] Progress in Nuclear Magnetic Resonance Spectroscopy.[1] Link

-

Lunazzi, L., et al. (2010).[1] Conformational Studies of Sterically Hindered Benzamides. Journal of Organic Chemistry. Link[1]

-

Reich, H. J. (2024).[1] Dynamic NMR Spectroscopy: DNMR.[1] University of Wisconsin-Madison Chemistry Database.[1] Link

Sources

A Technical Guide to the IUPAC Nomenclature of N-ethyl-2,6-dimethoxy-N-phenylbenzamide for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of the IUPAC naming conventions applied to the tertiary amide, N-ethyl-2,6-dimethoxy-N-phenylbenzamide. As a Senior Application Scientist, the following sections are structured to deliver not just the rules, but the underlying logic, ensuring a robust understanding for professionals in scientific research and pharmaceutical development.

Deconstruction of the IUPAC Name: A Hierarchical Approach

The systematic name N-ethyl-2,6-dimethoxy-N-phenylbenzamide is a precise descriptor of the molecule's architecture. Understanding this name requires a hierarchical deconstruction based on the priority of functional groups as defined by the International Union of Pure and Applied Chemistry (IUPAC).[1][2][3]

1.1. The Principal Functional Group: Benzamide

The foundation of the name is "benzamide". This identifies the principal functional group as an amide derived from benzoic acid.[4][5] In the hierarchy of functional groups, amides hold a high priority, dictating the suffix of the molecular name.[1][6] The term "benzamide" itself signifies a benzene ring attached to a carbonyl group which is, in turn, bonded to a nitrogen atom.[4][7]

1.2. Substituents on the Nitrogen Atom: N-ethyl and N-phenyl

The prefixes "N-ethyl" and "N-phenyl" indicate that an ethyl group (-CH₂CH₃) and a phenyl group (-C₆H₅) are attached directly to the nitrogen atom of the amide.[8][9] The use of the locant 'N' is a critical IUPAC rule to specify substitution on the nitrogen, distinguishing these from substituents on the benzene ring.[9] For tertiary amides with two different substituents on the nitrogen, they are listed alphabetically (ethyl before phenyl).[10][11]

1.3. Substituents on the Benzene Ring: 2,6-dimethoxy

The prefix "2,6-dimethoxy" describes two methoxy groups (-OCH₃) attached to the benzene ring of the benzamide parent structure. The numbers '2' and '6' are locants indicating the positions of these substituents on the ring. By convention, the carbon atom of the carbonyl group attached to the benzene ring is designated as position 1.

Systematic Protocol for IUPAC Name Assignment

The following protocol outlines a self-validating, step-by-step methodology for deriving the IUPAC name for N-ethyl-2,6-dimethoxy-N-phenylbenzamide from its chemical structure.

Experimental Protocol: IUPAC Name Assignment

-

Identify the Principal Functional Group:

-

Determine the Parent Acyl Group:

-

Identify the acyl group attached to the nitrogen. In this case, it is a benzoyl group (a benzene ring attached to a C=O group).

-

The parent acid is therefore benzoic acid.

-

-

Name the Parent Amide:

-

Replace the "-oic acid" suffix of the parent acid with "-amide". Thus, "benzoic acid" becomes "benzamide".[5]

-

-

Identify and Name Substituents on the Nitrogen Atom:

-

Identify and Name Substituents on the Parent Ring:

-

Examine the benzene ring for any substituents.

-

Identify two methoxy groups (-OCH₃).

-

Number the benzene ring starting from the carbon attached to the carbonyl group as position 1.

-

Assign the lowest possible locants to the substituents, resulting in positions 2 and 6.

-

Combine the locants and the substituent name with the appropriate multiplier prefix ("di-"), resulting in "2,6-dimethoxy".

-

-

Assemble the Full IUPAC Name:

-

Arrange the substituents alphabetically (dimethoxy, ethyl, phenyl). Note that multipliers like "di-" are ignored for alphabetization purposes.

-

Combine the components in the order: N-substituents (alphabetically), ring substituents, and the parent amide name.

-

The final name is N-ethyl-2,6-dimethoxy-N-phenylbenzamide .

-

Visualization of the Naming Hierarchy

The logical flow of the IUPAC naming process for this molecule can be visualized as a hierarchical decision tree.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. egpat.com [egpat.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. Benzamide - Wikipedia [en.wikipedia.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. scribd.com [scribd.com]

- 7. m.youtube.com [m.youtube.com]

- 8. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 12.2. Naming alcohols, amines and amides | Organic Chemistry II [courses.lumenlearning.com]

- 11. Give systematic names for the following structures and structures - McMurry 8th Edition Ch 17 Problem 58c [pearson.com]

- 12. theeducationalblog.quora.com [theeducationalblog.quora.com]

- 13. higherlogicdownload.s3.amazonaws.com [higherlogicdownload.s3.amazonaws.com]

Pharmacophore modeling of dimethoxy-N-phenylbenzamide compounds

An In-Depth Technical Guide: Pharmacophore Modeling of Dimethoxy-N-phenylbenzamide Compounds for Accelerated Drug Discovery

Executive Summary

The N-phenylbenzamide scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents, from kinase inhibitors to antiviral compounds.[1][2][3][4] The strategic placement of dimethoxy groups on this core structure often plays a pivotal role in modulating target affinity and specificity. This guide, intended for researchers and drug development professionals, provides a comprehensive, in-depth protocol for developing and validating a pharmacophore model for dimethoxy-N-phenylbenzamide derivatives. By elucidating the essential three-dimensional arrangement of chemical features required for biological activity, pharmacophore modeling serves as a powerful computational tool to streamline hit identification, guide lead optimization, and accelerate the discovery of novel therapeutics.[5][6] This document moves beyond a simple recitation of steps, delving into the causal logic behind methodological choices to ensure the development of a robust, predictive, and self-validating model.

Introduction: The Convergence of a Privileged Scaffold and a Powerful Technique

The N-phenylbenzamide core is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets through diverse, well-defined interactions. Its derivatives have shown promise as anticancer, antiviral, and antiparasitic agents.[2][3][4] The addition of methoxy groups can significantly influence a molecule's electronic properties and conformational preferences, often enhancing binding affinity by acting as hydrogen bond acceptors or by positioning other functional groups optimally within a target's binding site.[7][8]

Navigating the vast chemical space of possible dimethoxy-N-phenylbenzamide derivatives through empirical synthesis and screening is both time-consuming and resource-intensive. This is where computational methods, specifically pharmacophore modeling, offer a rational and efficient alternative.[6] A pharmacophore, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is "the ensemble of steric and electronic features that is necessary to ensure the optimal supra-molecular interactions with a specific biological target structure and to trigger (or to block) its biological response."[5][9] By building a model that encapsulates these essential features, we can rapidly screen millions of compounds in silico to identify those with a high probability of biological activity.[10]

Foundational Principles of Pharmacophore Modeling

Before detailing the protocol, it is crucial to understand the core concepts. A pharmacophore model is not a molecule but an abstract 3D map of essential interaction points. These features typically include:

-

Hydrogen Bond Acceptors (HBA): Lewis basic sites (e.g., carbonyl oxygen, ether oxygen).

-

Hydrogen Bond Donors (HBD): Lewis acidic sites (e.g., amide N-H).

-

Hydrophobic (HY): Non-polar regions (e.g., aromatic rings, alkyl chains).

-

Aromatic Ring (AR): Specifically denotes a planar, cyclic, conjugated system.

-

Positive/Negative Ionizable (PI/NI): Groups that can carry a formal charge at physiological pH.

There are two primary strategies for generating a pharmacophore model, the choice of which is dictated by the available structural data.[9][11]

-

Ligand-Based Pharmacophore Modeling: This approach is employed when the 3D structure of the biological target is unknown or ambiguous.[5][12] It relies on a set of known active molecules, aligning them to deduce the common chemical features responsible for their shared activity. The underlying principle is that molecules with similar activity often bind in a similar manner to their target.

-

Structure-Based Pharmacophore Modeling: When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography) is available, a pharmacophore model can be derived directly from the interactions observed between the protein and a bound ligand.[13][14] This method can also be used to identify key interaction points within an empty binding pocket, creating a "hypothesis" of what an ideal ligand should look like.[9][13]

This guide will focus primarily on the ligand-based approach , as it is a common scenario in early-stage drug discovery where target structures may not be available for a novel series of compounds.

A Validated Protocol for Pharmacophore Model Generation

A robust pharmacophore modeling workflow is a multi-stage process where each step builds upon the last. The quality and predictive power of the final model are entirely dependent on the rigor applied at each stage.

Experimental Workflow: Ligand-Based Pharmacophore Modeling

Caption: Workflow for ligand-based pharmacophore modeling and virtual screening.

Step 1: Dataset Curation

Causality: The quality of a pharmacophore model is a direct reflection of the quality of the input data. A well-curated dataset is paramount for generating a meaningful hypothesis.

-

Protocol:

-

Collect Active Compounds: Gather a set of dimethoxy-N-phenylbenzamide compounds with known, high-quality biological activity data (e.g., IC₅₀, EC₅₀, Kᵢ) against the target of interest. Aim for structural diversity within the active set.

-

Define Activity Thresholds: Clearly delineate what constitutes an "active" versus an "inactive" compound. A common approach is to classify compounds with IC₅₀ < 1 µM as active and those with IC₅₀ > 10 µM as inactive.

-

Assemble a Decoy Set: For validation, it is essential to have a set of known inactive compounds or "decoys." These should ideally be structurally similar to the actives but lack biological activity, which helps ensure the model is identifying features essential for activity, not just common chemical moieties.[15]

-

Partition Data: Divide the curated compounds into a training set (typically 70-80% of the data) and a test set (the remaining 20-30%). The training set is used to build the model, while the test set is used to validate its predictive power on unseen data.[11]

-

Step 2: Ligand Preparation and Conformational Analysis

Causality: Molecules are not static; they are flexible and adopt various 3D shapes (conformations). Pharmacophore modeling requires exploring the conformational space of each ligand to identify the "bioactive conformation"—the specific 3D shape a molecule adopts when it binds to its target.

-

Protocol:

-

2D-to-3D Conversion: Convert the 2D chemical structures into 3D models.

-

Generate Conformers: For each molecule in the training set, generate a diverse ensemble of low-energy conformations. This is a critical step, as the true bioactive conformation must be among those generated for the model to be successful.

-

Energy Minimization: Subject each generated conformer to energy minimization using a suitable force field (e.g., MMFF94, OPLS). This process refines the 3D geometry to find more stable, and thus more realistic, conformations.

-

Step 3: Pharmacophore Feature Identification and Hypothesis Generation

Causality: This step aims to find the spatial arrangement of pharmacophoric features that is common to all active molecules in their respective bioactive conformations.

-

Protocol:

-

Feature Mapping: Identify all potential pharmacophoric features (HBA, HBD, AR, HY, etc.) present in the conformers of each training set molecule.

-

Common Feature Alignment: Utilize software to find common feature arrangements by superimposing the molecules in the training set. The goal is to align the conformers of different molecules in a way that maximizes the overlap of their pharmacophoric features.

-

Generate Hypotheses: The software will propose several pharmacophore hypotheses, each representing a different 3D arrangement of features. These hypotheses are ranked based on how well they map to the active molecules in the training set.[15]

-

Commonly Used Software: A variety of academic and commercial software packages are available for this process.[16][17]

-

Schrödinger PHASE: A powerful tool for both ligand- and structure-based modeling, known for its robust hypothesis generation algorithms.[11][18]

-

Discovery Studio (BIOVIA): Offers comprehensive tools, including the Catalyst module for pharmacophore modeling.[9][19]

-

LigandScout: Provides an intuitive interface for creating models from both ligand sets and PDB structures.[16][19]

-

Pharmer: An open-source tool for pharmacophore searching.[17][19]

Step 4: Pharmacophore Model Validation

Causality: A model that only explains the training data is not useful. Validation is a self-validating system that rigorously tests the model's ability to distinguish between active and inactive compounds, thereby ensuring its predictive power for new, unseen molecules.[5]

-

Protocol:

-

Test Set Validation: Screen the test set (which was not used to build the model) against the generated hypotheses. A good model should correctly identify most of the active compounds while rejecting the inactive ones.

-

Decoy Set Screening: Screen a large database of known inactive or decoy molecules against the model. An ideal model should have a low hit rate for these compounds.

-

Calculate Enrichment Metrics: Quantify the model's performance using statistical metrics.

-

| Metric | Description | Significance |

| Enrichment Factor (EF) | The ratio of the concentration of active compounds in the top-ranked fraction of a screened database to the concentration of actives in the database as a whole. | Measures how well the model enriches the top of the hit list with active compounds. An EF > 1 indicates better-than-random selection.[15] |

| ROC-AUC | The Area Under the Receiver Operating Characteristic curve. The curve plots the true positive rate against the false positive rate. | A value of 1.0 represents a perfect model, while 0.5 represents a random model. It provides a single measure of the model's overall ability to discriminate between actives and inactives.[15] |

| Goodness of Hit (GH) Score | A scoring function that incorporates the number of actives retrieved, the percentage of actives in the database, and the percentage of hits in the hit list. | Provides a balanced assessment of model quality. |

The hypothesis that performs best across these validation metrics is selected as the final, validated pharmacophore model.

Application: Virtual Screening for Novel Hits

With a validated pharmacophore model in hand, the next step is to use it as a 3D search query to find novel molecules that match its features.[6][10]

Hypothetical Pharmacophore Model for a Dimethoxy-N-phenylbenzamide

Caption: A hypothetical 3D pharmacophore model for a dimethoxy-N-phenylbenzamide.

-

Protocol:

-

Database Preparation: Select one or more large compound databases for screening (e.g., ZINC, ChEMBL, Enamine REAL).[16] These databases must contain pre-generated 3D conformers for each molecule.

-

Pharmacophore Screening: Use the validated model to rapidly screen the database. The software will identify all molecules that can adopt a conformation matching the pharmacophore's features and geometric constraints. This step filters the database from millions or billions of compounds down to thousands of "hits."[5]

-

Hit Filtering and Prioritization: The initial hit list may still contain undesirable compounds. Apply additional filters, such as Lipinski's Rule of Five (for drug-likeness) or PAINS filters (to remove frequent hitters), to refine the list.

-

Further Computational Analysis: Subject the top-ranked, filtered hits to more computationally intensive methods like molecular docking to predict their binding mode and estimate binding affinity.[1][13] This provides a secondary validation and helps prioritize the most promising candidates for acquisition and experimental testing.

-

Advanced Considerations and Future Outlook

The field of computer-aided drug design is constantly evolving. For a truly comprehensive approach, consider the following:

-

Integration with Molecular Dynamics (MD): Combining pharmacophore modeling with MD simulations can account for protein flexibility and refine structure-based models.[11]

-

Machine Learning and AI: Newer methods use machine learning and deep learning to generate pharmacophore models, potentially uncovering more complex relationships between structure and activity.[20][21]

-

ADMET Modeling: The pharmacophore concept is not limited to efficacy. It can also be used to build models that predict undesirable properties, such as interactions with drug-metabolizing enzymes (e.g., Cytochrome P450s) or off-target effects, helping to identify potential liabilities early in the discovery process.[13]

Conclusion

Pharmacophore modeling is an indispensable tool in modern drug discovery.[11] When applied to a chemically significant scaffold like the dimethoxy-N-phenylbenzamide, it provides a rational, efficient, and validated pathway to identifying novel and potent bioactive compounds. By following a rigorous protocol that emphasizes careful data curation, robust model validation, and logical integration with other computational techniques, research teams can significantly reduce the time and cost associated with bringing new therapies to light. This guide provides the foundational expertise and a field-proven workflow to empower scientists to leverage this powerful technique to its fullest potential.

References

- Vertex AI Search. (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications.

- Fiveable. Pharmacophore modeling | Medicinal Chemistry Class Notes.

- ResearchGate. List of softwares related to pharmacophore modeling. [Download Table].

- Click2Drug. Directory of computer-aided Drug Design tools.

- Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy.

- Schrödinger. Phase.

- Frontiers. (2024). PharmacoForge: pharmacophore generation with diffusion models.

- Langer, T., & Wolber, G. (2011). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. PMC.

- GitHub. SeonghwanSeo/OpenPharmaco: Open-source protein-based pharmacophore modeling software.

- Patsnap Synapse. (2025). What is pharmacophore modeling and its applications?.

- Kaserer, T., et al. (2015). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. PMC.

- ResearchGate. (2014). What is the best free software for Pharmacophore mapping?.

- NTHRYS. (2025). Pharmacophore Modeling: Hypothesis Generation & Screening | Validation & Enrichment-focused.

- Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry.

- Salmaso, V., & Moro, S. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. PMC.

- Faryna, A., & Kalinichenko, E. (2025). In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker: A Combination of Docking and Molecular Dynamics Modeling, Pharmacophore Modeling and Virtual Screening. Open Journal of Medicinal Chemistry.

- Li, Y., et al. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. Molecules.

- MDPI. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors.

- MDPI. (2022). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.

- Catto, M., et al. (2016). Design, synthesis, biological evaluation, NMR and DFT studies of structurally simplified trimethoxy benzamides as selective P-glycoprotein inhibitors: the role of molecular flatness. Chemical Biology & Drug Design.

- Sharma, A., & Kumar, A. (2025). Pharmacophore modeling in drug design. Advances in Pharmacology.

- González-Bacerio, J., et al. (2013). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. PMC.

- Ali, I., et al. (2021). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. PMC.

Sources

- 1. In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker: A Combination of Docking and Molecular Dynamics Modeling, Pharmacophore Modeling and Virtual Screening [scirp.org]

- 2. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 6. fiveable.me [fiveable.me]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, biological evaluation, NMR and DFT studies of structurally simplified trimethoxy benzamides as selective P-glycoprotein inhibitors: the role of molecular flatness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]